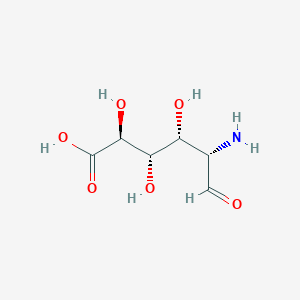
2-Amino-2-deoxy-d-mannuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-2-deoxy-d-mannuronic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO6 and its molecular weight is 193.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Functional Studies of Polysaccharides
Role in Lipopolysaccharides:
2-Amino-2-deoxy-D-mannuronic acid is a component of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria, such as Pseudomonas aeruginosa. Research has shown that this compound contributes to the structural integrity and immunogenic properties of LPS, influencing bacterial virulence and host interactions .
Case Study: Pseudomonas aeruginosa
A study characterized the biosynthetic pathway of 2,3-diacetamido-2,3-dideoxy-D-mannuronic acid in Pseudomonas aeruginosa, highlighting the enzymatic roles of proteins involved in its synthesis. The research demonstrated that mutations in genes responsible for this biosynthesis led to decreased virulence in animal models, underscoring the importance of this compound in pathogenicity .
Synthesis of Glycoconjugates
Synthesis Techniques:
The compound serves as a precursor for synthesizing various glycoconjugates, including glycoproteins and glycolipids. Techniques such as stereoselective anomeric O-alkylation have been employed to create 2-amino-2-deoxy-D-mannosides, which are essential for developing vaccines and therapeutics targeting bacterial infections .
Data Table: Synthesis Yields
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| Anomeric O-alkylation | 54-66 | Using cesium carbonate as a catalyst |
| Oxazolidinone ring opening | Variable | Cleavage to free amine functionality |
Antimicrobial Research
Potential Antimicrobial Agents:
Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. By modifying its structure, scientists aim to enhance its efficacy as an antibiotic agent.
Case Study: Streptococcus pneumoniae
A notable application is the synthesis of the trisaccharide repeating unit from Streptococcus pneumoniae polysaccharide using this compound. This work is pivotal for developing vaccines against pneumococcal infections, demonstrating how modifications of this compound can lead to significant advancements in vaccine technology .
Biochemical Assays and Drug Development
Biochemical Applications:
The compound is utilized in biochemical assays to study enzyme activities related to carbohydrate metabolism. Its derivatives are also explored for potential use as drug candidates due to their ability to mimic natural substrates involved in bacterial cell wall synthesis.
Case Study: Enzyme Characterization
In one study, researchers characterized enzymes that utilize this compound as a substrate, revealing insights into bacterial resistance mechanisms and potential targets for new antibiotic therapies .
Properties
CAS No. |
21940-29-4 |
|---|---|
Molecular Formula |
C6H11NO6 |
Molecular Weight |
193.15 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-5-amino-2,3,4-trihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13)/t2-,3-,4+,5+/m1/s1 |
InChI Key |
BBWFIUXRDWUZMZ-MBMOQRBOSA-N |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)N |
Isomeric SMILES |
C(=O)[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)N |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)N |
Synonyms |
mannosaminuronic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















